
5,6,6-Trimethyl-3,6-dihydro-2H-1,3,4-thiadiazine-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6,6-Trimethyl-3,6-dihydro-2H-1,3,4-thiadiazine-2-thione is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,6-Trimethyl-3,6-dihydro-2H-1,3,4-thiadiazine-2-thione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of an aldehyde with aqueous ammonia in the presence of acetaldehyde and an alkanal (C4-C6). The resulting Schiff base is then reacted with hydrogen sulfide to form the desired thiadiazine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5,6,6-Trimethyl-3,6-dihydro-2H-1,3,4-thiadiazine-2-thione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazine ring to more reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiadiazine ring.
Applications De Recherche Scientifique
5,6,6-Trimethyl-3,6-dihydro-2H-1,3,4-thiadiazine-2-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It can be used in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism by which 5,6,6-Trimethyl-3,6-dihydro-2H-1,3,4-thiadiazine-2-thione exerts its effects involves interactions with specific molecular targets. The sulfur and nitrogen atoms in the ring structure can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6-Dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine: This compound has a similar ring structure but differs in the position and number of sulfur atoms.
2,4,6-Trimethyl-[1,3,5]dithiazinane: Another related compound with a different arrangement of sulfur and nitrogen atoms.
Uniqueness
5,6,6-Trimethyl-3,6-dihydro-2H-1,3,4-thiadiazine-2-thione is unique due to its specific arrangement of sulfur and nitrogen atoms within the ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
65913-14-6 |
|---|---|
Formule moléculaire |
C6H10N2S2 |
Poids moléculaire |
174.3 g/mol |
Nom IUPAC |
5,6,6-trimethyl-3H-1,3,4-thiadiazine-2-thione |
InChI |
InChI=1S/C6H10N2S2/c1-4-6(2,3)10-5(9)8-7-4/h1-3H3,(H,8,9) |
Clé InChI |
XBIRHUMDJWGWCP-UHFFFAOYSA-N |
SMILES canonique |
CC1=NNC(=S)SC1(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


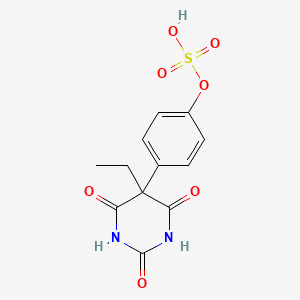


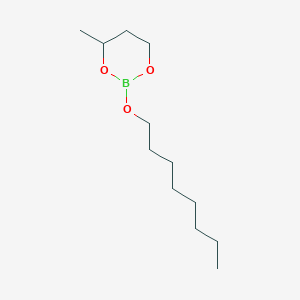
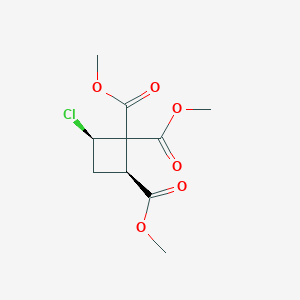

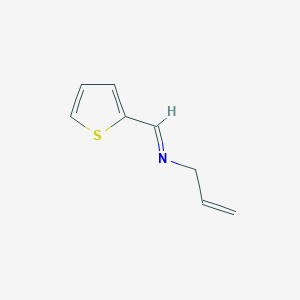

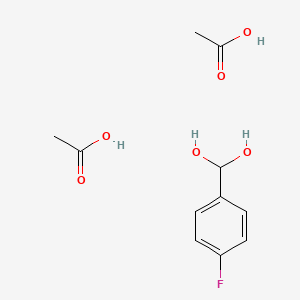
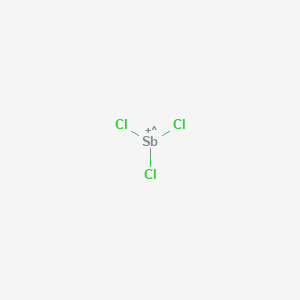
![2-[(3,7-Dimethylpentadec-4-EN-2-YL)oxy]oxane](/img/structure/B14490471.png)


![9-Ethyl-9-azabicyclo[6.1.0]non-4-ene](/img/structure/B14490486.png)
